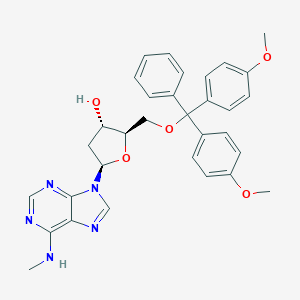

5'-O-DMT-N6-Me-2'-dA

Description

Properties

IUPAC Name |

(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-(methylamino)purin-9-yl]oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H33N5O5/c1-33-30-29-31(35-19-34-30)37(20-36-29)28-17-26(38)27(42-28)18-41-32(21-7-5-4-6-8-21,22-9-13-24(39-2)14-10-22)23-11-15-25(40-3)16-12-23/h4-16,19-20,26-28,38H,17-18H2,1-3H3,(H,33,34,35)/t26-,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKZZBPBWGABLJR-UPRLRBBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H33N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447501 | |

| Record name | 5'-O-DMT-N6-methyl-2'-deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98056-69-0 | |

| Record name | 5'-O-DMT-N6-methyl-2'-deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5'-O-DMT-N6-Me-2'-dA: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and applications of 5'-O-DMT-N6-Me-2'-dA, a critical reagent in the synthesis of modified oligonucleotides. This document details the chemical properties, synthesis and purification protocols, and its role in the production of nucleic acid-based therapeutics and research tools.

Chemical Structure and Properties

This compound, with the full chemical name 5'-O-(4,4'-Dimethoxytrityl)-N6-methyl-2'-deoxyadenosine, is a protected nucleoside derivative essential for the incorporation of N6-methyladenosine into synthetic DNA strands. The molecule consists of three key components:

-

2'-deoxyadenosine Core: The fundamental purine nucleoside unit of DNA.

-

5'-O-Dimethoxytrityl (DMT) Group: A bulky protecting group attached to the 5'-hydroxyl function of the deoxyribose sugar. This acid-labile group is crucial for preventing unwanted reactions during the stepwise synthesis of oligonucleotides and is selectively removed to allow for chain elongation.

-

N6-Methyl Group: A methyl group attached to the nitrogen at the 6th position of the adenine base. This modification is of significant biological interest due to its role in various cellular processes.

The presence of the DMT group makes the molecule highly lipophilic, aiding in its purification by reverse-phase chromatography.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C32H33N5O5 | [1][2] |

| Molecular Weight | 567.63 g/mol | [1][2] |

| CAS Number | 98056-69-0 | [1] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in organic solvents such as acetonitrile and dichloromethane | |

| Purity | Typically ≥97% by HPLC | [2] |

Synthesis and Purification

The synthesis of this compound is a multi-step process that begins with the commercially available 2'-deoxyadenosine. A generalized synthetic workflow is presented below.

Caption: Generalized synthetic scheme for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from procedures for analogous protected nucleosides and represents a common synthetic route.

Step 1: N6-methylation of 2'-deoxyadenosine

-

2'-deoxyadenosine is dissolved in a suitable solvent, such as a mixture of dimethylformamide (DMF) and water.

-

A methylating agent, such as methyl iodide or dimethyl sulfate, is added in the presence of a base (e.g., potassium carbonate) to facilitate the reaction.

-

The reaction mixture is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

The product, N6-methyl-2'-deoxyadenosine, is isolated by precipitation or extraction and purified by column chromatography.

Step 2: 5'-O-DMT Protection of N6-methyl-2'-deoxyadenosine

-

N6-methyl-2'-deoxyadenosine is dried by co-evaporation with anhydrous pyridine.

-

The dried nucleoside is dissolved in anhydrous pyridine, and 4,4'-dimethoxytrityl chloride (DMT-Cl) is added portion-wise at 0°C.

-

The reaction is stirred at room temperature and monitored by TLC.

-

Upon completion, the reaction is quenched with methanol.

-

The crude product is extracted with an organic solvent (e.g., dichloromethane) and washed with aqueous sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The final product, this compound, is purified by silica gel column chromatography.

Purification and Characterization

The purity of the synthesized this compound is critical for its successful application in oligonucleotide synthesis. High-Performance Liquid Chromatography (HPLC) is the primary method for assessing purity. Structural confirmation is achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

| Analysis Method | Expected Results |

| HPLC | A single major peak with a purity of ≥97%. |

| ¹H NMR | Characteristic peaks corresponding to the protons of the deoxyribose, adenine, methyl, and DMT groups. |

| ¹³C NMR | Resonances corresponding to all carbon atoms in the molecule. |

| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the calculated molecular weight (e.g., [M+H]⁺ at m/z 568.63). |

Application in Solid-Phase Oligonucleotide Synthesis

This compound is typically converted into its 3'-phosphoramidite derivative to be used as a building block in automated solid-phase oligonucleotide synthesis. This method allows for the precise, stepwise addition of nucleotides to a growing DNA chain attached to a solid support.

The Phosphoramidite Synthesis Cycle

The synthesis of an oligonucleotide using the phosphoramidite method is a four-step cycle that is repeated for the addition of each nucleotide.

Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.

Step 1: Detritylation: The DMT group from the 5'-end of the support-bound nucleoside is removed using a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.[3][4] This exposes a free 5'-hydroxyl group for the next coupling reaction.

Step 2: Coupling: The this compound phosphoramidite (or another desired phosphoramidite) is activated by a catalyst, typically an azole derivative, and then added to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound chain, forming a phosphite triester linkage.[3][4]

Step 3: Capping: To prevent the elongation of unreacted chains (which would result in deletion mutations), any unreacted 5'-hydroxyl groups are "capped" by acetylation using reagents like acetic anhydride and N-methylimidazole.[4]

Step 4: Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using an oxidizing agent, typically an iodine solution.[3][4]

This cycle is repeated until the desired oligonucleotide sequence is synthesized. Finally, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed.

Biological Significance of N6-Methyladenosine in DNA

The incorporation of N6-methyladenosine (m6A) into DNA is of significant interest to researchers due to its emerging roles in various biological processes, particularly in DNA repair. The availability of this compound enables the synthesis of custom oligonucleotides containing m6A at specific sites, facilitating the study of its function.

One of the key proposed roles of m6A in mammalian DNA is in the DNA mismatch repair (MMR) pathway.[5] This pathway is crucial for correcting errors that occur during DNA replication.

Caption: A simplified logical diagram of the DNA Mismatch Repair (MMR) pathway, highlighting the potential role of N6-methyladenosine.

In this proposed model, N6-methylation on the parental DNA strand may serve as a signal to the MMR machinery, allowing it to distinguish the template strand from the newly synthesized daughter strand, which contains the replication error. This ensures that the repair machinery corrects the error on the correct strand, maintaining genomic integrity.

Conclusion

This compound is an indispensable tool for the chemical synthesis of DNA oligonucleotides containing the epigenetic modification N6-methyladenosine. Its well-defined structure and the robust phosphoramidite chemistry allow for the precise incorporation of this modified base into custom DNA sequences. This capability is crucial for advancing our understanding of the biological roles of N6-methyladenosine in processes such as DNA repair and for the development of novel nucleic acid-based diagnostics and therapeutics. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers and professionals in the fields of chemical biology and drug development.

References

- 1. akonscientific.com [akonscientific.com]

- 2. 5'-O-Dmt-n6-methyl-2'-deoxyadenosine - CAS:98056-69-0 - Sunway Pharm Ltd [3wpharm.com]

- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 4. DNA寡核苷酸合成 [sigmaaldrich.com]

- 5. DNA mismatch repair - Wikipedia [en.wikipedia.org]

A Technical Guide to N6-methyladenosine (m6A) in DNA: Function, Regulation, and Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic mRNA, forming a critical layer of epigenetic regulation known as the epitranscriptome. While its roles in RNA metabolism are well-established, recent evidence has illuminated a functional role for this same modification within DNA, where it is often referred to as N6-methyldeoxyadenosine (6mA). Though present at much lower levels in mammals than canonical DNA modifications like 5-methylcytosine (5mC), DNA 6mA is emerging as a dynamic mark involved in critical cellular processes, including DNA damage repair, genome stability, and the regulation of gene expression. Its dysregulation is increasingly implicated in human diseases, particularly cancer, making the enzymatic machinery governing DNA 6mA a promising area for therapeutic development. This technical guide provides an in-depth overview of the current understanding of DNA 6mA, its regulatory proteins, its functions, and the methodologies used for its study.

The Enzymatic Machinery of DNA 6mA

The level of DNA 6mA is dynamically controlled by a coordinated system of "writer," "eraser," and "reader" proteins, analogous to the machinery governing RNA m6A and other epigenetic marks.[1][2]

-

Writers (Methyltransferases): These enzymes are responsible for depositing the 6mA mark. While prokaryotes have well-defined 6mA methyltransferases, the machinery in mammals is more complex. The primary enzyme implicated is METTL3 , the catalytic component of the well-known RNA m6A methyltransferase complex.[3][4] Studies have shown that METTL3 can methylate DNA, particularly in response to DNA damage.[4][5] However, some research suggests that 6mA may also be incorporated during DNA replication or repair by DNA polymerases, indicating multiple potential origins.[6]

-

Erasers (Demethylases): These enzymes remove the 6mA modification, allowing for dynamic regulation. Members of the AlkB family of dioxygenases, such as ALKBH1 and ALKBH5 , are the primary candidates for DNA 6mA demethylases.[2][7][8]

-

Readers (Binding Proteins): Reader proteins recognize and bind to the 6mA mark, translating it into a functional outcome. While specific readers for DNA 6mA are still being actively investigated, proteins containing YTH (YT521-B homology) domains, which are established readers of m6A in RNA, are potential candidates that may mediate downstream effects.[2][3]

Functions of N6-methyladenosine in DNA

DNA Damage Repair and Genome Stability

A primary and well-supported function of DNA 6mA is its role in maintaining genome stability, particularly in the context of the DNA Damage Response (DDR).[9]

-

Induction by DNA Damage: The deposition of 6mA by METTL3 is significantly induced in response to various DNA damaging agents, including UV irradiation and uracil-based chemotherapeutics like floxuridine.[5][9]

-

Recruitment of Repair Factors: Following damage, METTL3-deposited 6mA acts as a beacon to recruit critical DNA repair proteins. For instance, 6mA is required for the proper localization of Uracil-DNA Glycosylase (UNG2), a key enzyme in the Uracil Base-Excision Repair (U-BER) pathway that removes misincorporated uracil from DNA.[4][5] This function is crucial for preventing mutations, especially in cancer cells treated with certain chemotherapies.[5]

-

Therapeutic Resistance: By promoting efficient DNA repair, the 6mA pathway can contribute to resistance against DNA-damaging cancer therapies.[10] Targeting 6mA "writer" enzymes may therefore represent a strategy to sensitize tumors to chemotherapy or radiotherapy.[10][11]

Regulation of Chromatin and Gene Expression

The presence of 6mA in DNA has also been linked to the regulation of chromatin structure and gene transcription, suggesting a role analogous to other epigenetic marks.

-

Chromatin Accessibility: Studies have shown that DNA 6mA can influence local chromatin states.[12] The presence of 6mA is often associated with more open, accessible chromatin, which is typically a feature of actively transcribed genomic regions.[13]

-

Interplay with Other Marks: There is evidence of crosstalk between DNA 6mA and other epigenetic modifications. For example, the deposition of RNA m6A on chromatin-associated RNAs can recruit histone-modifying enzymes, and a similar mechanism may apply to DNA 6mA.[12] Furthermore, a co-occurrence of DNA 6mA and 5mC has been observed, suggesting a synergistic effect on gene regulation.[14]

-

Regulation of Transposable Elements: DNA 6mA has been found enriched in transposable elements (TEs), such as LINE1 elements, suggesting a role in regulating their activity and maintaining genome integrity.[12]

Quantitative Analysis of DNA 6mA

A significant challenge in the field is the low abundance of 6mA in mammalian genomes, which has led to some controversy and requires highly sensitive detection methods.[6][15]

Table 1: Reported Abundance of DNA N6-methyladenosine (6mA) in Various Organisms

| Organism/Cell Type | Abundance (% of Adenines) | Detection Method(s) | Reference(s) |

|---|---|---|---|

| Escherichia coli | High (GATC motifs) | SMRT-seq, DM-seq | [16][17] |

| C. elegans | ~0.3% - 0.7% | SMRT-seq, UHPLC-MS/MS | [6] |

| Rice (Oryza sativa) | ~0.15% - 0.55% | LC-MS/MS, 6mA-IP-seq | [6] |

| Arabidopsis thaliana | ~0.048% | LC-MS/MS | [6] |

| Human Glioblastoma | ~0.05% (SMRT) vs. ~0.0002% (6mASCOPE) | SMRT-seq, LC-MS/MS, 6mASCOPE | [6] |

| Mammalian Cells (General) | Highly variable, from ~2-10 ppm to higher estimates | LC-MS/MS, SMRT-seq | [6] |

Note: Levels in mammals are debated and can be influenced by cell state, disease, and potential bacterial contamination in samples.[6] SMRT-seq: Single-Molecule Real-Time sequencing; LC-MS/MS: Liquid Chromatography-tandem Mass Spectrometry.

Table 2: Key Proteins in DNA 6mA Metabolism and Function

| Protein | Category | Primary Function in DNA 6mA | Disease Relevance | Reference(s) |

|---|---|---|---|---|

| METTL3 | Writer | Catalyzes the addition of a methyl group to adenine in DNA, especially in response to DNA damage. | Overexpression linked to radioresistance and chemoresistance in various cancers. | [4][5][11] |

| ALKBH1 | Eraser | Putative demethylase that removes the 6mA mark from DNA. | Role in cancer and other diseases is under investigation. | [7] |

| ALKBH5 | Eraser | Reverses 6mA modification; primarily studied in RNA but may act on DNA. | Implicated in breast cancer DNA repair pathways. | [8] |

| UNG2 | Associated Repair Factor | A DNA glycosylase recruited by 6mA to sites of uracil damage for base excision repair. | Critical for response to uracil-based chemotherapies. | [5] |

| YTH-domain Proteins | Readers (Candidate) | Recognize and bind m6A in RNA; may have an analogous function for 6mA in DNA to mediate downstream effects. | Dysregulated in numerous cancers. |[2][10] |

Methodologies for Studying DNA 6mA

The study of DNA 6mA requires specialized and highly sensitive techniques for both genome-wide mapping and global quantification.

Experimental Protocol: DNA 6mA Immunoprecipitation Sequencing (6mA-DIP-seq)

This protocol enables the transcriptome-wide mapping of 6mA modifications. It is analogous to m6A-seq for RNA and ChIP-seq for DNA-protein interactions.[18][19]

Objective: To enrich and sequence genomic regions containing 6mA.

Materials:

-

High-purity genomic DNA (>10 µg)

-

Ultrasonic homogenizer (e.g., Covaris)

-

Anti-6mA antibody (e.g., Synaptic Systems Cat. No. 202-103)

-

Protein A/G magnetic beads

-

DNA LoBind tubes

-

IP Buffer (e.g., 10 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)

-

Wash Buffers (Low salt, high salt, LiCl)

-

Elution Buffer (e.g., 100 mM NaHCO3, 1% SDS)

-

Proteinase K

-

DNA purification kit (e.g., Qiagen MinElute)

-

NGS library preparation kit (e.g., Illumina TruSeq Nano)

Procedure:

-

DNA Extraction and Purification: Isolate high-quality genomic DNA from cells or tissues. Treat with RNase A to remove RNA contamination. Ensure A260/A280 ratio is ~1.8 and A260/A230 is >2.0.

-

DNA Fragmentation: Shear 10-20 µg of gDNA to an average size of 100-300 bp using sonication. Verify fragment size on an Agilent Bioanalyzer or equivalent.

-

Input Control: Set aside 10% of the fragmented DNA to serve as the input control library. Store at -20°C.

-

Immunoprecipitation (IP): a. Denature the remaining fragmented DNA by heating at 95°C for 10 minutes, then immediately place on ice. b. Dilute the denatured DNA in 1X IP Buffer to a final volume of 500 µL. c. Add 5-10 µg of anti-6mA antibody and incubate overnight at 4°C with gentle rotation. d. Add pre-washed Protein A/G magnetic beads to the DNA-antibody mixture and incubate for 2-4 hours at 4°C.

-

Washes: a. Pellet the beads on a magnetic stand and discard the supernatant. b. Perform sequential washes to remove non-specific binding: 2x with Low Salt Wash Buffer, 2x with High Salt Wash Buffer, 1x with LiCl Wash Buffer, and 2x with TE Buffer.

-

Elution: a. Elute the 6mA-containing DNA from the beads by incubating with Elution Buffer at 65°C for 30 minutes with agitation. b. Pellet the beads and transfer the supernatant containing the eluted DNA to a new tube.

-

Reverse Cross-linking and Purification: Add Proteinase K and incubate at 55°C for 1 hour, followed by heat inactivation. Purify the eluted DNA and the input control DNA using a DNA purification kit.

-

Library Preparation and Sequencing: Prepare sequencing libraries from both the IP and Input DNA samples according to the manufacturer's protocol. Perform high-throughput sequencing.

-

Data Analysis: Align reads to the reference genome. Use peak-calling algorithms (e.g., MACS2, commonly used for ChIP-seq) to identify regions significantly enriched for 6mA in the IP sample relative to the Input control.[20]

Experimental Protocol: LC-MS/MS for Global 6mA Quantification

This protocol provides an absolute quantification of the 6mA/A ratio in the genome. It is considered a gold standard for quantification but does not provide sequence context.[21][22]

Objective: To accurately measure the total amount of 6mA relative to unmodified adenine.

Materials:

-

High-purity genomic DNA (>1 µg)

-

Nuclease P1

-

Alkaline Phosphatase

-

LC-MS/MS system with a C18 column

-

Nucleoside standards (Adenosine, N6-methyladenosine)

-

Ultra-pure water and acetonitrile

Procedure:

-

DNA Purification: Isolate high-purity genomic DNA. It is critical to ensure the sample is free from RNA and bacterial contamination.

-

Enzymatic Digestion: a. To 1-5 µg of DNA, add Nuclease P1 and incubate at 37°C for 2-4 hours to digest DNA into individual deoxynucleoside monophosphates. b. Add Alkaline Phosphatase and incubate at 37°C for an additional 1-2 hours to dephosphorylate the nucleotides into deoxynucleosides.

-

Sample Preparation: Centrifuge the digested sample to pellet any undigested material or protein. The supernatant contains the free deoxynucleosides.

-

LC-MS/MS Analysis: a. Inject the supernatant into the LC-MS/MS system. b. Separate the deoxynucleosides using a reverse-phase C18 column with a gradient of acetonitrile and water. c. Detect and quantify deoxyadenosine (dA) and N6-methyldeoxyadenosine (6mA) using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The specific mass transitions for dA and 6mA are used for identification and quantification.

-

Quantification: a. Generate standard curves using known concentrations of pure adenosine and N6-methyladenosine standards.[21] b. Calculate the absolute amounts of dA and 6mA in the sample by comparing their ion counts to the standard curves. c. The global 6mA level is expressed as the ratio of 6mA to total A (6mA / (6mA + dA)).

Conclusion and Future Directions

The study of N6-methyladenosine in DNA is a rapidly evolving field that bridges epigenetics and genome stability. While initial findings have established a critical role for 6mA in the DNA damage response, its broader functions in gene regulation and chromatin architecture are just beginning to be understood. For drug development professionals, the enzymes that write and erase this mark, such as METTL3 and ALKBH1, represent a new class of potential therapeutic targets.[8] Inhibiting the 6mA pathway could be a powerful strategy to overcome resistance to existing cancer therapies.

Future research must focus on developing more robust, single-nucleotide resolution mapping techniques to overcome the challenges of low abundance and to definitively map the 6mA landscape in various physiological and pathological states.[9][17] Furthermore, the identification of specific DNA 6mA readers is crucial to fully elucidate the downstream pathways this modification regulates. Unraveling these complexities will undoubtedly open new avenues for diagnosing and treating a wide range of human diseases.

References

- 1. Transcriptome-Wide Identification of m6A Writers, Erasers and Readers and Their Expression Profiles under Various Biotic and Abiotic Stresses in Pinus massoniana Lamb. | MDPI [mdpi.com]

- 2. Exploring m6A RNA Methylation: Writers, Erasers, Readers | EpigenTek [epigentek.com]

- 3. Rethinking m6A Readers, Writers, and Erasers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. N6-methyladenosine in DNA promotes genome stability | eLife [elifesciences.org]

- 6. Frontiers | DNA N6-Methyladenine Modification in Eukaryotic Genome [frontiersin.org]

- 7. DNA N6-methyldeoxyadenosine in mammals and human disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. N6-Methyladenosine, DNA Repair, and Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Role of m6A-Mediated DNA Damage Repair in Tumor Development and Chemoradiotherapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The therapeutic targets of N6-methyladenosine (m6A) modifications on tumor radioresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Driving Chromatin Organisation through N6-methyladenosine Modification of RNA: What Do We Know and What Lies Ahead? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Co-effects of m6A and chromatin accessibility dynamics in the regulation of cardiomyocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cutting-edge DNA-RNA discovery revolutionizes cancer treatment - The Brighter Side of News [thebrighterside.news]

- 15. Identification and quantification of DNA N6-methyladenine modification in mammals: A challenge to modern analytical technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. N6-methyladenine: a conserved and dynamic DNA mark - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Genome-Wide Location Analyses of N6-Methyladenosine Modifications (m6A-seq) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. tandfonline.com [tandfonline.com]

- 21. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Comprehensive Overview of m6A Detection Methods - CD Genomics [cd-genomics.com]

An In-depth Technical Guide to Phosphoramidite Chemistry for Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Phosphoramidite chemistry is the gold standard for the chemical synthesis of oligonucleotides, providing a rapid, automated, and highly efficient method for producing custom DNA and RNA sequences.[1][2][3] This technology underpins a vast array of applications in molecular biology, diagnostics, and the development of oligonucleotide-based therapeutics.[4][5][6] This guide provides a detailed overview of the core principles, experimental protocols, and key considerations of solid-phase phosphoramidite chemistry.

Core Principles of Phosphoramidite Chemistry

Developed in the early 1980s by Marvin Caruthers, the phosphoramidite method revolutionized oligonucleotide synthesis.[7] It is a cyclic process that sequentially adds nucleoside phosphoramidite monomers to a growing oligonucleotide chain that is covalently attached to a solid support.[4][8] The synthesis proceeds in the 3' to 5' direction, which is the opposite of enzymatic DNA synthesis.[3][7]

The success of this method relies on the use of phosphoramidites, which are modified nucleosides with key protecting groups.[1] These protecting groups ensure that only the desired chemical reactions occur at each step of the synthesis cycle, preventing unwanted side reactions.[1][9]

Key Features of Phosphoramidite Monomers:

-

5'-Hydroxyl Protection: A dimethoxytrityl (DMT) group protects the 5'-hydroxyl of the deoxyribose or ribose sugar. This acid-labile group is removed at the beginning of each cycle to allow for the addition of the next nucleotide.[1][10]

-

Phosphorus Protection: A 2-cyanoethyl group protects the phosphorus atom, preventing undesirable side reactions during the synthesis cycle.[7][10]

-

Exocyclic Amine Protection: The exocyclic amino groups of adenine (A), cytosine (C), and guanine (G) are protected to prevent reactions at these sites. Common protecting groups include benzoyl (Bz) for A and C, and isobutyryl (iBu) for G.[4][10] Thymine (T) does not have an exocyclic amino group and therefore does not require this protection.[10]

-

3'-Phosphoramidite Moiety: A diisopropylamino group is attached to the phosphorus atom. In the presence of an activator, this group is protonated and becomes an excellent leaving group, facilitating the coupling reaction.[1][]

The Solid-Phase Synthesis Cycle

The synthesis of an oligonucleotide occurs on a solid support, typically controlled pore glass (CPG) or polystyrene, within a column.[7][12][13] This solid-phase approach allows for the easy removal of excess reagents and byproducts by simple washing steps, which is a major advantage over solution-phase synthesis.[7] Each cycle of nucleotide addition consists of four main chemical steps: deblocking (detritylation), coupling, capping, and oxidation.[4][9]

// Invisible node for cycle arrow dummy [shape=point, width=0]; Oxidation -> dummy [style=invis]; dummy -> Deblocking [label=" Repeat for\nNext Base ", style="dashed", color="#5F6368", dir=back]; }``` Caption: The four-step solid-phase phosphoramidite synthesis cycle.

Step 1: Deblocking (Detritylation)

The synthesis cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleoside attached to the solid support. T[3][9]his is achieved by treating the support with a mild acid, such as trichloroacetic acid (TCA) in dichloromethane (DCM). T[7][14]he removal of the DMT group exposes a free 5'-hydroxyl group, which is necessary for the subsequent coupling reaction. T[14]he released DMT cation has a characteristic orange color, and its absorbance at 495 nm can be measured to monitor the efficiency of each coupling step in real-time.

The next phosphoramidite monomer, dissolved in an anhydrous solvent like acetonitrile, is activated by a weak acid, such as tetrazole or its derivatives like 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI). T[3][][15]he activator protonates the nitrogen of the diisopropylamino group on the phosphoramidite, converting it into a good leaving group. T[7][]he activated phosphoramidite is then delivered to the column, where the free 5'-hydroxyl group of the support-bound nucleoside attacks the phosphorus atom, forming a phosphite triester linkage. T[][16]his reaction is very rapid, often completing in about 20 seconds for deoxynucleosides, and is driven to completion by using a large excess of the phosphoramidite monomer.

Although the coupling reaction is highly efficient, typically exceeding 99%, a small fraction of the 5'-hydroxyl groups may not react. T[12][17]o prevent these unreacted chains from participating in subsequent cycles, which would result in oligonucleotides with internal deletions (n-1 shortmers), a capping step is introduced. A[2][17] mixture of acetic anhydride and 1-methylimidazole (NMI) is used to acetylate the unreacted 5'-hydroxyl groups, rendering them inert to further chain elongation.

The newly formed phosphite triester linkage is unstable and susceptible to cleavage by the acid used in the detritylation step. T[12][18]herefore, it must be converted to a more stable pentavalent phosphotriester. T[9][19]his is achieved by oxidation, typically using a solution of iodine in a mixture of tetrahydrofuran (THF), water, and pyridine. T[7][19]he resulting phosphotriester backbone is protected by the 2-cyanoethyl groups, which will be removed during the final deprotection step.

[7]This four-step cycle is repeated for each nucleotide to be added to the sequence.

[20]#### 3. Post-Synthesis: Cleavage and Deprotection

Once the desired oligonucleotide sequence has been assembled, the final DMT group may be removed or left on for purification purposes. T[21]he oligonucleotide is then cleaved from the solid support and all remaining protecting groups are removed. T[21][22]his is typically accomplished by treating the support with a strong base, most commonly concentrated aqueous ammonium hydroxide. T[21]his single treatment cleaves the succinyl linker from the CPG support, removes the 2-cyanoethyl protecting groups from the phosphate backbone, and removes the protecting groups from the nucleobases. For sensitive oligonucleotides containing certain modifications or dyes, milder deprotection strategies, such as using a mixture of ammonium hydroxide and methylamine (AMA), may be employed.

Caption: General workflow for post-synthesis cleavage and deprotection.

Data Presentation

| Moiety to Protect | Common Protecting Group | Chemical Name | Removal Condition |

| 5'-Hydroxyl | DMT | 4,4'-Dimethoxytrityl | Mild Acid (e.g., TCA) |

| Phosphate | CE | 2-Cyanoethyl | Strong Base (e.g., NH₄OH) |

| Adenine (dA) Amine | Bz | Benzoyl | Strong Base (e.g., NH₄OH) |

| Cytosine (dC) Amine | Bz or Ac | Benzoyl or Acetyl | Strong Base (e.g., NH₄OH) |

| Guanine (dG) Amine | iBu or iPr-Pac | Isobutyryl or Isopropyl-phenoxyacetyl | Strong Base (e.g., NH₄OH) |

| Step | Reagent(s) | Typical Concentration | Typical Time |

| Detritylation | Trichloroacetic Acid (TCA) in Dichloromethane | 3% (v/v) | 60 - 120 seconds |

| Coupling | Phosphoramidite + Activator (e.g., ETT) in Acetonitrile | 0.02 - 0.1 M Amidite, 0.25 M ETT | 20 - 180 seconds |

| Capping | Cap A: Acetic Anhydride/THF/Pyridine; Cap B: N-Methylimidazole/THF | 1:1:8 (v/v/v) Cap A, 16% (v/v) Cap B | 30 seconds |

| Oxidation | Iodine in THF/Water/Pyridine | 0.015 - 0.02 M | 30 - 45 seconds |

| Cleavage/Deprotection | Concentrated Ammonium Hydroxide | 28-33% | 1 hour (cleavage) to 8-12 hours (deprotection) at 55°C |

The overall yield of a full-length oligonucleotide is highly dependent on the average stepwise coupling efficiency. Even small decreases in efficiency have a dramatic effect on the final yield, especially for longer oligonucleotides.

[14]| Oligonucleotide Length (N) | 98.0% Coupling Efficiency | 99.0% Coupling Efficiency | 99.5% Coupling efficiency | | :--- | :--- | :--- | :--- | | 20-mer | 66.8% | 81.8% | 90.5% | | 50-mer | 36.4% | 60.5% | 77.9% | | 100-mer | 13.3% | 36.6% | 60.6% | | 150-mer | 4.8% | 22.1% | 47.1% | Yield calculated as (Coupling Efficiency)^(N-1)

Experimental Protocols

Protocol 1: Standard Solid-Phase DNA Synthesis Cycle (per base addition)

This protocol outlines the steps for a single cycle on an automated DNA synthesizer. Reagents are delivered to a column containing the CPG solid support.

-

Detritylation:

-

Flush the column with anhydrous acetonitrile.

-

Deliver a solution of 3% Trichloroacetic Acid (TCA) in dichloromethane to the column and incubate for 60-90 seconds to remove the 5'-DMT group. [14] * Wash the column thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

-

-

Coupling:

-

Capping:

-

Oxidation:

-

Cycle Repetition: Repeat steps 1-4 for the next base in the sequence.

Protocol 2: Post-Synthesis Cleavage and Deprotection

-

Preparation: After the final synthesis cycle, dry the CPG support in the column with a stream of argon.

-

Cleavage and Deprotection:

-

Transfer the CPG support to a 2 mL screw-cap vial.

-

Add 1-2 mL of concentrated ammonium hydroxide (28-33%). [22] * Seal the vial tightly.

-

Incubate the vial at 55°C for 8-12 hours. This step simultaneously cleaves the oligonucleotide from the support and removes the base and phosphate protecting groups. 3[23]. Recovery:

-

Allow the vial to cool to room temperature.

-

Carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube, leaving the CPG beads behind.

-

Rinse the CPG with 0.5 mL of water and combine the supernatant with the previous collection.

-

Evaporate the ammonium hydroxide solution to dryness using a centrifugal vacuum concentrator.

-

-

Final Step: Resuspend the dried oligonucleotide pellet in an appropriate buffer (e.g., sterile water or TE buffer) for quantification and purification.

Applications in Research and Drug Development

The ability to rapidly synthesize custom oligonucleotides has been transformative for life sciences.

-

Research: Synthetic oligonucleotides are indispensable as primers for PCR and DNA sequencing, probes for hybridization, and for use in gene editing technologies like CRISPR-Cas9. *[4][24] Diagnostics: They are critical components in molecular diagnostic assays, including qPCR and microarrays, for the detection of pathogens and genetic markers of disease. *[5][24] Therapeutics: Phosphoramidite chemistry is the manufacturing backbone for oligonucleotide therapeutics, such as antisense oligonucleotides and small interfering RNAs (siRNAs), which can modulate gene expression to treat a variety of diseases.

[5][6]The continued refinement of phosphoramidite chemistry enables the synthesis of increasingly complex and modified oligonucleotides, expanding their utility in advanced applications like nanotechnology and the creation of novel biomaterials.

References

- 1. twistbioscience.com [twistbioscience.com]

- 2. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 3. DNA寡核苷酸合成 [sigmaaldrich.com]

- 4. blog.biosearchtech.com [blog.biosearchtech.com]

- 5. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]

- 6. bisresearch.com [bisresearch.com]

- 7. atdbio.com [atdbio.com]

- 8. The Chemical Synthesis of Oligonucleotides [biosyn.com]

- 9. alfachemic.com [alfachemic.com]

- 10. journalirjpac.com [journalirjpac.com]

- 12. biotage.com [biotage.com]

- 13. shop.hongene.com [shop.hongene.com]

- 14. DNA寡核苷酸合成 [sigmaaldrich.com]

- 15. Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. lifesciences.danaher.com [lifesciences.danaher.com]

- 17. blog.biosearchtech.com [blog.biosearchtech.com]

- 18. DNA寡核苷酸合成 [sigmaaldrich.com]

- 19. Oxidation Solution for Nucleic Acid Synthesis - Amerigo Scientific [amerigoscientific.com]

- 20. Phosphoramidite Chemistry [eurofinsgenomics.com]

- 21. blog.biosearchtech.com [blog.biosearchtech.com]

- 22. glenresearch.com [glenresearch.com]

- 23. mdpi.com [mdpi.com]

- 24. Beyond the Basics: Specialized Applications of Nucleoside Phosphoramidite Chemistry - WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. [huarenscience.com]

Introduction: The Emerging Role of N6-methyl-2'-deoxyadenosine (m6dA) in Epigenetics

An in-depth guide to the biological significance of N6-methyl-2'-deoxyadenosine (m6dA), designed for researchers, scientists, and drug development professionals.

For decades, the landscape of DNA epigenetics in mammals was thought to be dominated by 5-methylcytosine (5mC) and its derivatives.[1] However, recent technological advancements have brought another modification into the spotlight: N6-methyl-2'-deoxyadenosine (m6dA), also known as N6-methyladenine (6mA).[1][2] While m6dA is the most prevalent DNA modification in prokaryotes, where it plays critical roles in the restriction-modification system, DNA repair, and replication, its existence and function in higher eukaryotes were historically debated.[1][3][4]

Now, accumulating evidence confirms the presence of m6dA in various eukaryotes, from unicellular organisms to mammals, albeit at much lower levels than 5mC.[1][5] This modification is no longer considered a mere remnant of prokaryotic systems but is emerging as a dynamic and functionally significant epigenetic mark.[2] It is involved in a range of biological processes, including the regulation of gene expression, transposon activity, and responses to environmental stress.[1][2] In mammals, m6dA has been linked to crucial functions in neurobiology, such as memory formation, and its dysregulation is implicated in human diseases, particularly cancer.[2][6]

This technical guide provides a comprehensive overview of the biological significance of m6dA, detailing its regulatory machinery, its diverse functions, quantitative data on its prevalence, and the experimental protocols used for its detection and analysis.

The m6dA Regulatory Machinery: Writers, Erasers, and Readers

Similar to other epigenetic marks, the levels and functional consequences of m6dA are dynamically controlled by a trio of protein families: "writers" that install the mark, "erasers" that remove it, and "readers" that recognize it and mediate its downstream effects.[7][8][9]

-

Writers (Methyltransferases): These enzymes catalyze the transfer of a methyl group to the N6 position of adenine. In mammals, the primary candidate for a DNA m6dA writer is N-6 adenine-specific DNA methyltransferase 1 (N6AMT1) .[1] Studies have shown that N6AMT1 mediates the methylation of N6-deoxyadenosine in mouse neurons and human liver cancer cells.[1] Another potential methyltransferase, METTL4 , has been identified as mediating m6dA methylation in mitochondrial DNA.[2][10]

-

Erasers (Demethylases): These enzymes remove the methyl group from m6dA. The AlkB homolog (ALKBH) family of dioxygenases , particularly ALKBH1 , has been identified as a key m6dA demethylase in mammals.[2][11] The fat mass and obesity-associated protein (FTO), initially known as an RNA demethylase, has also been suggested to play a role in demethylating m6dA in DNA.[12][13]

-

Readers (Binding Proteins): The proteins that recognize m6dA and translate the modification into a functional outcome are the least understood component of the machinery. While the YTH domain-containing proteins are well-established readers for m6A in RNA, specific high-affinity readers for m6dA in mammalian DNA are still under active investigation.[8][9][14] In mitochondrial DNA, the presence of m6dA has been shown to repress the binding of mitochondrial transcription factor A (TFAM).[10]

Below is a diagram illustrating the dynamic regulation of m6dA.

Figure 1: The dynamic cycle of m6dA modification.

Biological Functions of m6dA

Role in Prokaryotes and Unicellular Eukaryotes

In bacteria and archaea, m6dA is a widespread and abundant modification.[4] Its functions are well-established and include:

-

Host Defense: As part of the restriction-modification (R-M) system, m6dA protects the host's own DNA from being cleaved by its restriction enzymes, which target unmethylated foreign DNA.[1][3]

-

DNA Replication and Repair: Dam methylation in E. coli is crucial for regulating the initiation of DNA replication and for directing the mismatch repair machinery to the newly synthesized, unmethylated strand.[4]

-

Gene Expression: m6dA can act as an epigenetic signal to regulate the transcription of specific genes, including those involved in virulence in pathogenic bacteria.[4]

In the unicellular eukaryote Chlamydomonas reinhardtii, m6dA is found in the majority of genes and appears to mark active transcription start sites, suggesting a role in nucleosome positioning and gene activation.[15]

Role in Mammals

The discovery of m6dA in mammals has opened new avenues of research into its physiological roles.[1]

In mammals, m6dA is not randomly distributed but tends to accumulate at specific genomic locations. It is often found in promoter regions and coding sequences.[6] The presence of m6dA near transcription start sites (TSS) is frequently associated with active gene expression.[6] For example, in activated prefrontal cortical neurons, the deposition of m6dA is correlated with extinction-induced gene expression.[6][16] The accumulation of m6dA at the Bdnf P4 promoter is required for the expression of Bdnf exon IV mRNA, a key process for memory formation.[6]

One of the most significant roles for m6dA in mammals appears to be in the nervous system. Studies have shown that m6dA levels increase in neurons in response to neural activity.[6] This dynamic regulation is critical for complex cognitive functions. Specifically, m6dA accumulation in prefrontal cortical neurons is required for the formation of fear extinction memory in mice.[6][16] This process is linked to the increased genomic occupancy of the methyltransferase N6AMT1 and the subsequent activation of genes like Bdnf.[6][16]

Interestingly, mammalian mitochondrial DNA (mtDNA) is highly enriched with m6dA, with levels up to 1,300-fold higher than in the nuclear genome under normal conditions.[10] This methylation is mediated by METTL4 and appears to play a regulatory role by attenuating mtDNA transcription. Under hypoxic conditions, m6dA levels in mtDNA can increase, suggesting a role in the mitochondrial stress response.[10]

The dysregulation of m6dA has been linked to several human diseases, especially cancer.[2][3] Changes in m6dA levels and the expression of its regulatory enzymes have been observed in various cancers, suggesting a pathological role.[2] Furthermore, m6dA has been shown to induce differentiation in several tumor cell lines, including glioma and teratocarcinoma cells, highlighting its potential as a novel anti-tumoral agent.[17]

Quantitative Analysis of m6dA Abundance

The abundance of m6dA in mammalian genomes is significantly lower than that of 5mC, making its detection challenging.[1] However, sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have enabled its quantification.[6] The levels of m6dA are highly variable depending on the species, tissue type, and physiological state.

| Organism/Cell Type | Tissue/Condition | m6dA Level (per 10^6 dA) | Detection Method | Reference |

| Mouse | Primary Cortical Neurons (Basal) | ~25 | LC-MS/MS | [6] |

| Mouse | Primary Cortical Neurons (KCl-induced depolarization) | ~40 (Significant increase) | LC-MS/MS | [6] |

| Mouse | Testis | Detectable | LC-MS/MS | [18] |

| Human | Glioblastoma Cells | Detectable | LC-MS/MS | [18] |

| Human | Most Tissues | Undetectable/Very Low | LC-MS/MS | [18] |

| Human (HepG2) | Mitochondrial DNA (mtDNA) | ~1,300-fold higher than gDNA | Not specified | [10] |

| E. coli | - | High | LC-MS/MS | [6] |

| Chlamydomonas | - | ~0.4% of total Adenine | SMRT-seq | [15] |

Table 1: Quantitative levels of m6dA in various biological samples. Note that levels in most mammalian somatic tissues are very low, often near the detection limit of current technologies.

Methodologies for m6dA Research

Studying m6dA requires highly sensitive and specific techniques to detect and map its location across the genome. Key methodologies are outlined below.

Detection and Quantification

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for accurately quantifying the global level of m6dA in a DNA sample.[6] It provides high sensitivity and specificity but does not give information about the location of the modification.

-

Immunoblot (Dot Blot) Analysis: This method uses an antibody specific to m6dA to detect its presence in a DNA sample. It is a semi-quantitative technique useful for observing general changes in m6dA levels.[6]

-

Restriction Enzyme-Based Assays: These assays utilize restriction enzymes whose activity is sensitive to adenine methylation. For example, DpnI cleaves DNA specifically at methylated GATC motifs, allowing for the detection of m6dA within these sequences.[6][12]

Genome-Wide Mapping

Several sequencing-based methods have been developed to map m6dA sites across the genome.

-

m6dA Immunoprecipitation Sequencing (m6dA-IP-seq / DIP-seq): This is the most common antibody-based method. Genomic DNA is fragmented, and fragments containing m6dA are enriched by immunoprecipitation using an m6dA-specific antibody. The enriched DNA is then sequenced to identify m6dA-rich regions.[6][19]

-

Single-Molecule Real-Time (SMRT) Sequencing: This technology can directly detect base modifications, including m6dA, by analyzing the kinetics of DNA polymerase during sequencing. It offers single-base resolution but has been challenging to apply to eukaryotes due to the low abundance of m6dA.[20]

-

Enzyme-Assisted Sequencing (e.g., DA-6mA-seq, DR-6mA-seq): These methods leverage methylation-sensitive restriction enzymes or demethylases to achieve base-resolution mapping. For instance, DA-6mA-seq uses DpnI and DpnII to identify fully methylated GATC sites.[12][18]

Below is a generalized workflow for m6dA Immunoprecipitation Sequencing.

Figure 2: Workflow for m6dA Immunoprecipitation Sequencing.

Detailed Experimental Protocols

-

DNA Denaturation: Dilute 100-500 ng of genomic DNA in 2X SSC buffer containing 1.5 M NaOH. Heat at 100°C for 10 minutes to denature the DNA, then immediately cool on ice.

-

Membrane Spotting: Spot the denatured DNA onto a positively charged nylon membrane (e.g., Amersham Hybond-N+).

-

Crosslinking: UV-crosslink the DNA to the membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20).

-

Primary Antibody Incubation: Incubate the membrane with an anti-m6dA antibody (e.g., 1:1000 dilution) in the blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash again as in step 6. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Staining (Loading Control): Stain the membrane with 0.02% methylene blue in 0.3 M sodium acetate (pH 5.2) to visualize the total DNA spotted.

-

DNA Digestion: Digest 1-2 µg of genomic DNA to single nucleosides using a cocktail of enzymes, typically DNA Degradase Plus (Zymo Research) or a combination of nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.

-

Chromatographic Separation: Inject the digested nucleoside mixture into an ultra-high performance liquid chromatography (UHPLC) system equipped with a C18 column. Separate the nucleosides using a gradient of solvents (e.g., water with 0.1% formic acid and acetonitrile or methanol with 0.1% formic acid).

-

Mass Spectrometry Analysis: Eluted nucleosides are directed into a tandem mass spectrometer (e.g., a triple quadrupole mass spectrometer) operating in positive ion mode with multiple reaction monitoring (MRM).

-

MRM Transitions: Monitor for specific precursor-to-product ion transitions for deoxyadenosine (dA) and m6dA. For m6dA, this is typically m/z 266.1 → 150.1. For dA, it is m/z 252.1 → 136.1.

-

Quantification: Generate standard curves using known concentrations of pure m6dA and dA nucleosides. Calculate the amount of m6dA relative to the amount of dA in the sample to determine the m6dA/dA ratio.

Conclusion and Future Directions

N6-methyl-2'-deoxyadenosine has transitioned from a controversial modification to a recognized epigenetic player in mammals. Its dynamic regulation by writers and erasers and its functional roles in gene activation, neuronal plasticity, and mitochondrial function underscore its biological significance.[2][6][10] The association of m6dA with disease, particularly cancer, opens up exciting possibilities for diagnostics and therapeutics.[2][17]

For drug development professionals, the enzymes of the m6dA pathway—N6AMT1, ALKBH1, and FTO—represent novel therapeutic targets. Modulating the activity of these enzymes could offer new strategies for treating neurological disorders or cancers characterized by aberrant m6dA signaling.

Future research will need to focus on several key areas:

-

Identification of Readers: Discovering the specific proteins that recognize m6dA in mammalian nuclear DNA is critical to fully understanding its downstream signaling pathways.

-

Improving Detection Methods: Developing more sensitive and accessible single-base resolution mapping techniques will be essential for studying m6dA in samples with low cell numbers or in tissues where its abundance is extremely low.[1]

-

Functional Validation: Elucidating the precise causal role of m6dA in various disease states will be crucial for translating basic research findings into clinical applications.

The study of m6dA is a rapidly advancing field that is expanding our understanding of epigenetic regulation and offering new avenues for therapeutic intervention.

References

- 1. The exploration of N6-deoxyadenosine methylation in mammalian genomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA N6-methyldeoxyadenosine in mammals and human disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DNA N(6)-methyldeoxyadenosine in mammals and human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N6-methyl-adenine: an epigenetic signal for DNA-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The exploration of N6-deoxyadenosine methylation in mammalian genomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The DNA modification N6-methyl-2’-deoxyadenosine (m6dA) drives activity-induced gene expression and is required for fear extinction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. m6A writers, erasers, readers and their functions | Abcam [abcam.com]

- 9. Exploring m6A RNA Methylation: Writers, Erasers, Readers | EpigenTek [epigentek.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. aginganddisease.org [aginganddisease.org]

- 14. Readers, writers and erasers of N6-methylated adenosine modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. N6-Methyldeoxyadenosine Marks Active Transcription Start Sites in Chlamydomonas - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The DNA modification N6-methyl-2'-deoxyadenosine (m6dA) drives activity-induced gene expression and is required for fear extinction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The bacterial nucleoside N(6)-methyldeoxyadenosine induces the differentiation of mammalian tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Sequencing of N6-methyl-deoxyadenosine at single-base resolution across the mammalian genome - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Detection of N6-methyladenosine modification residues (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

Exploring Epigenetic Modifications with Modified Phosphoramidites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The study of epigenetics, the heritable changes in gene expression that do not involve alterations to the DNA sequence itself, has revolutionized our understanding of biology and disease. Key to this field is the ability to synthesize and utilize oligonucleotides containing specific epigenetic modifications. Modified phosphoramidites are the chemical building blocks that enable the precise, site-specific incorporation of these modifications into synthetic DNA and RNA, providing powerful tools for research and therapeutic development. This guide delves into the technical details of using modified phosphoramidites to explore the landscape of epigenetic regulation.

The Chemical Foundation: Modified Phosphoramidites for Epigenetic Research

Standard oligonucleotide synthesis relies on the four canonical phosphoramidites: dA, dC, dG, and dT. To study epigenetic modifications, specialized phosphoramidites are employed. These molecules are chemically altered to carry the epigenetic mark of interest. Some of the most crucial modified phosphoramidites for epigenetic research include:

-

5-Methyl-2'-deoxycytidine (5-mC) Phosphoramidite: This is the most well-studied epigenetic modification in DNA, playing a critical role in gene silencing.[1] The use of 5-mC phosphoramidite allows for the synthesis of DNA probes that mimic methylated regions of the genome.

-

5-Hydroxymethyl-2'-deoxycytidine (5-hmC) Phosphoramidite: 5-hmC is an oxidation product of 5-mC and is believed to be an intermediate in DNA demethylation.[1][2] Synthetic oligonucleotides containing 5-hmC are essential for studying its distribution and function.

-

5-Formyl-2'-deoxycytidine (5-fC) and 5-Carboxy-2'-deoxycytidine (5-caC) Phosphoramidites: These are further oxidation products of 5-mC and are also implicated in active DNA demethylation pathways.[3] Their corresponding phosphoramidites allow for the investigation of these transient epigenetic marks.

-

2'-O-Methyl (2'-OMe) RNA Phosphoramidites: This modification is commonly found in various RNA species and is known to increase the stability of RNA duplexes and provide resistance to nuclease degradation.[4][5] 2'-OMe modified RNA phosphoramidites are valuable for synthesizing probes for RNA interaction studies and for developing RNA-based therapeutics.

Quantitative Analysis of Modified Oligonucleotide Synthesis

The efficiency of incorporating modified phosphoramidites into a growing oligonucleotide chain is a critical factor for obtaining high-quality synthetic DNA and RNA. This is typically measured by coupling efficiency, which is the percentage of available 5'-hydroxyl groups that successfully react with the incoming phosphoramidite in each synthesis cycle. Even small decreases in coupling efficiency can lead to a significant reduction in the yield of the full-length product, especially for longer oligonucleotides.[6][7]

Below is a summary of typical synthesis yields and considerations for various modified phosphoramidites. It is important to note that actual yields can vary depending on the specific synthesizer, reagents, and protocols used.

| Modified Phosphoramidite | Typical Per-Step Coupling Efficiency (%) | Overall Yield Considerations for a 20-mer Oligonucleotide | Key Synthesis and Deprotection Considerations |

| Standard dC | >99%[7] | High | Standard deprotection conditions are sufficient. |

| 5-Methyl-dC (5-mC) | ~98-99% | Slightly lower than standard dC due to potential minor steric hindrance. | Generally compatible with standard synthesis and deprotection protocols. |

| 5-Hydroxymethyl-dC (5-hmC) | ~97-98% | Yields can be lower due to the reactivity of the hydroxyl group, requiring protective group strategies.[2] | Requires specific protecting groups for the hydroxymethyl function that must be removed during deprotection. |

| 5-Formyl-dC (5-fC) | ~95-97% | The formyl group can be sensitive to standard deprotection conditions, potentially impacting yield.[3] | Often requires milder deprotection conditions to preserve the formyl group. |

| 5-Carboxy-dC (5-caC) | ~95-97% | Similar to 5-fC, the carboxyl group requires careful handling during synthesis and deprotection.[3] | May require specific protecting groups and specialized deprotection protocols. |

| 2'-O-Methyl RNA | ~98-99% | Generally high, but can be slightly lower than DNA synthesis due to the bulkier 2'-O-methyl group.[4] | Requires longer coupling times compared to DNA phosphoramidites. |

Experimental Protocols: A Step-by-Step Guide

This section provides detailed methodologies for key experiments involving the synthesis and application of epigenetically modified oligonucleotides.

Synthesis and Purification of a Biotinylated 5-Methylcytosine DNA Probe

This protocol outlines the automated synthesis of a DNA oligonucleotide containing a 5-methylcytosine modification and a 5'-biotin label for use in pull-down assays.

Materials:

-

DNA synthesizer

-

Controlled pore glass (CPG) solid support functionalized with the initial nucleoside

-

Standard DNA phosphoramidites (dA, dG, dT)

-

5-Methyl-dC phosphoramidite

-

5'-Biotin phosphoramidite

-

Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

-

Capping reagents (Acetic Anhydride and N-Methylimidazole)

-

Oxidizing solution (Iodine in THF/water/pyridine)

-

Deblocking solution (Trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

-

HPLC purification system and columns

Protocol:

-

Synthesizer Setup: Prepare all reagents and load them onto the DNA synthesizer according to the manufacturer's instructions.

-

Sequence Programming: Program the desired DNA sequence into the synthesizer, specifying the position for the 5-methylcytosine incorporation and the addition of the 5'-biotin phosphoramidite at the final coupling step.

-

Automated Synthesis: Initiate the automated synthesis protocol. The synthesis cycle consists of four main steps:

-

Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.

-

Coupling: Addition of the next phosphoramidite monomer to the deprotected 5'-hydroxyl group. For the modified base, the 5-methyl-dC phosphoramidite is delivered.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.

-

-

Final Biotinylation: In the last cycle, the 5'-biotin phosphoramidite is coupled to the 5'-end of the oligonucleotide.

-

Cleavage and Deprotection: After synthesis, the solid support is treated with a cleavage and deprotection solution (e.g., concentrated ammonium hydroxide) at an elevated temperature to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.

-

Purification: The crude oligonucleotide solution is purified by reverse-phase high-performance liquid chromatography (HPLC) to isolate the full-length, biotinylated product from shorter failure sequences and other impurities.

-

Quantification and Quality Control: The concentration of the purified oligonucleotide is determined by measuring its absorbance at 260 nm. The purity and identity of the product are confirmed by mass spectrometry.

Pull-Down Assay to Identify Proteins Binding to Methylated DNA

This protocol describes the use of the synthesized biotinylated 5-mC DNA probe to isolate and identify proteins from a nuclear extract that specifically bind to methylated DNA.

Materials:

-

Biotinylated 5-mC DNA probe (from Protocol 3.1)

-

Non-biotinylated competitor 5-mC DNA probe

-

Biotinylated unmethylated control DNA probe

-

Nuclear extract from cells of interest

-

Streptavidin-coated magnetic beads[8]

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM EDTA)[8]

-

Wash buffer (Binding buffer with a lower salt concentration)

-

Elution buffer (e.g., SDS-PAGE loading buffer)

-

SDS-PAGE gels

-

Mass spectrometer

Protocol:

-

Bead Preparation: Resuspend the streptavidin-coated magnetic beads and wash them three times with binding buffer.[8]

-

Probe Immobilization: Incubate the washed beads with the biotinylated 5-mC DNA probe for 30 minutes at room temperature with gentle rotation to allow for binding.[8]

-

Blocking: Pellet the beads using a magnetic stand, remove the supernatant, and wash the beads with binding buffer to remove any unbound probe.

-

Binding Reaction: Incubate the probe-immobilized beads with the nuclear extract for 1-2 hours at 4°C with gentle rotation. For competition experiments, pre-incubate the nuclear extract with an excess of the non-biotinylated competitor 5-mC DNA probe before adding the beads. A parallel experiment with the biotinylated unmethylated control probe should also be performed.

-

Washing: Pellet the beads and wash them extensively with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by resuspending them in elution buffer and heating at 95°C for 5 minutes.

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands of interest and perform in-gel digestion with trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

-

Identify the proteins by searching the obtained peptide fragmentation data against a protein database.[10]

-

Visualizing the Workflows and Pathways

Diagrams created using the DOT language provide a clear visual representation of complex biological processes and experimental procedures.

Caption: Workflow for the automated synthesis of modified oligonucleotides.

Caption: Experimental workflow for a pull-down assay to identify methylated DNA-binding proteins.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. Efficient synthesis of 5-hydroxymethylcytosine containing DNA [pubmed.ncbi.nlm.nih.gov]

- 3. Syntheses of 5-Formyl- and 5-Carboxyl-dC Containing DNA Oligos as Potential Oxidation Products of 5-Hydroxymethylcytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. trilinkbiotech.com [trilinkbiotech.com]

- 7. sg.idtdna.com [sg.idtdna.com]

- 8. neb.com [neb.com]

- 9. Mass Spectrometry for Assessing Protein–Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Discovery and history of N6-methyladenosine

An In-depth Technical Guide to the Discovery and History of N6-methyladenosine (m6A)

Introduction

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and is a focal point in the burgeoning field of epitranscriptomics. This dynamic and reversible methylation of adenosine residues plays a pivotal role in regulating every stage of the mRNA lifecycle, from splicing and nuclear export to translation and decay. Its discovery decades ago laid the foundation for our current understanding of post-transcriptional gene regulation, and the subsequent elucidation of its regulatory proteins—"writers," "erasers," and "readers"—has unveiled a complex network that influences a vast array of biological processes, including development, immunity, and disease. This guide provides a technical overview of the seminal discoveries, key experimental methodologies, and the core molecular machinery that defines m6A biology.

The Initial Discovery: A Glimpse into a New Layer of Regulation

The first evidence of N6-methyladenosine emerged in the mid-1970s. Researchers, using techniques like paper chromatography and radiolabeling, identified the presence of this modified nucleoside within the mRNA of eukaryotic cells. These early studies established m6A as a genuine and widespread component of the transcriptome.

In 1974, reports from Robert P. Perry and Fritz Rottman's groups independently identified methylated nucleosides in the internal regions of mRNA from mammalian cells. They observed that, in addition to the 5' cap structure, methyl groups were present within the polymer chain of mRNA. Using [³H-methyl]-methionine labeling followed by nuclease digestion and chromatography, they determined that the most prevalent internal modified base was N6-methyladenosine. These foundational studies estimated that m6A occurred at a frequency of approximately 1-3 modifications per mRNA molecule.

| Organism/Cell Type | Tissue/Fraction | Reported m6A/A Ratio (%) | Year of Report | Key Researchers |

| Novikoff hepatoma cells | mRNA | ~0.1% | 1975 | Desrosiers, Friderici, Rottman |

| HeLa cells | mRNA | Not specified, but present | 1974 | Adams, Cory |

| Mouse L cells | mRNA | Not specified, but present | 1974 | Perry, Kelley, Friderici, Rottman |

The Elucidation of the m6A Machinery

For decades following its discovery, the functional significance of m6A remained obscure due to a lack of knowledge about the enzymes that install, remove, and recognize it. The "m6A renaissance" began in the 2010s with the identification of these critical protein players.

The "Writers": Installing the Mark

The breakthrough in understanding m6A regulation came with the identification of the methyltransferase complex responsible for its deposition. In 2011, a study identified METTL3 (Methyltransferase-like 3) as a key component of the m6A methyltransferase complex in humans. Subsequent work revealed that METTL3 forms a stable heterodimer with METTL14, which is essential for its catalytic activity and substrate recognition. This core complex associates with other regulatory proteins, most notably WTAP (Wilms' tumor 1-associating protein), which facilitates the localization of the complex to nuclear speckles for the co-transcriptional methylation of nascent pre-mRNA.

The "Erasers": Removing the Mark

The discovery that m6A was a reversible modification was a landmark finding that solidified its role in dynamic gene regulation. In 2011, the fat mass and obesity-associated protein (FTO) was identified as the first m6A demethylase. Initially linked to obesity through genome-wide association studies, FTO was shown to catalyze the oxidative demethylation of m6A in nuclear RNA. A second demethylase, ALKBH5 (AlkB homolog 5), was discovered shortly after, which also removes the methyl group from adenosine but through a distinct mechanism. The existence of these "erasers" confirmed that the m6A mark could be dynamically regulated.

The "Readers": Interpreting the Mark

For the m6A mark to exert a biological effect, it must be recognized by specific proteins. A family of "reader" proteins containing a conserved YT521-B homology (YTH) domain were identified as direct binders of m6A. The first of these to be characterized were the YTHDF proteins (YTHDF1, YTHDF2, and YTHDF3) and the YTHDC proteins (YTHDC1 and YTHDC2). These readers translate the m6A mark into functional consequences:

-

YTHDF1: Promotes the translation of m6A-modified mRNA by interacting with translation initiation factors.

-

YTHDF2: The most well-characterized reader, it directs m6A-containing transcripts to processing bodies (P-bodies) for degradation, thereby reducing mRNA stability.

-

YTHDF3: Works in concert with YTHDF1 to promote translation and can also influence the decay of methylated mRNA.

-

YTHDC1: A nuclear reader that affects the splicing of pre-mRNA.

-

YTHDC2: Functions in the cytoplasm to enhance translation efficiency and decrease mRNA abundance.

Key Experimental Protocols

The study of m6A has been propelled by the development of sensitive and specific detection methods.

Early Method: 2D Thin-Layer Chromatography (2D-TLC)

This classical method was instrumental in the initial discovery of m6A.

-

RNA Isolation and Digestion: Isolate total RNA or poly(A)-selected mRNA. Digest the RNA to single nucleosides using nuclease P1 followed by bacterial alkaline phosphatase.

-

Radiolabeling (Optional): For detection, cells can be cultured with radiolabeled precursors like [³H-methyl]-methionine, or the 5' end of RNA can be labeled with ³²P.

-

Chromatography: Spot the digested nucleoside mixture onto a cellulose TLC plate.

-

First Dimension: Develop the chromatogram in a solvent system (e.g., isobutyric acid/NH₄OH/H₂O).

-

Second Dimension: Rotate the plate 90 degrees and develop in a second, different solvent system (e.g., isopropanol/HCl/H₂O).

-

Detection: Visualize the separated nucleosides by autoradiography (if radiolabeled) or by their intrinsic UV absorbance. The position of m6A is determined relative to the canonical A, G, C, and U spots.

Modern Method: m6A-Specific MeRIP-Seq

m6A-Seq, also known as MeRIP-Seq (methylated RNA immunoprecipitation sequencing), is the gold-standard high-throughput technique for mapping m6A sites across the transcriptome.

-

RNA Fragmentation: Isolate high-quality mRNA and fragment it into ~100-nucleotide segments using chemical or enzymatic methods.

-

Immunoprecipitation (IP): Incubate the fragmented RNA with a highly specific anti-m6A antibody that is coupled to magnetic beads (e.g., Protein A/G beads).

-

Washing: Perform stringent washing steps to remove non-specifically bound RNA fragments.

-

Elution: Elute the m6A-containing RNA fragments from the antibody-bead complex.

-

Library Preparation: Prepare two separate libraries for next-generation sequencing: one from the eluted m6A-enriched fragments (the "IP" sample) and one from the original fragmented RNA (the "Input" control).

-

Sequencing: Sequence both libraries using a high-throughput platform.

-

Data Analysis: Align the sequencing reads to a reference genome/transcriptome. Identify m6A peaks by searching for regions that are significantly enriched in the IP sample compared to the Input control.

Conclusion and Future Directions

From its quiet discovery in the 1970s to its current status as a major regulator of gene expression, the journey of N6-methyladenosine has been remarkable. The characterization of its writers, erasers, and readers has provided the critical molecular tools to dissect its function. Today, m6A is implicated in a wide range of human diseases, including cancer, metabolic disorders, and viral infections, making its regulatory pathways attractive targets for therapeutic intervention. Future research will undoubtedly focus on developing small-molecule inhibitors or modulators of the m6A machinery, further refining single-cell and single-molecule m6A detection methods, and unraveling the intricate cross-talk between m6A and other RNA modifications. This once-obscure RNA modification has now firmly established itself as a central player in molecular biology and medicine.

Technical Guide: 5'-O-DMT-N6-Methyl-2'-deoxyadenosine in Oligonucleotide Synthesis and Epigenetic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5'-O-DMT-N6-methyl-2'-deoxyadenosine (5'-O-DMT-N6-Me-2'-dA), a crucial building block for the synthesis of oligonucleotides containing the epigenetic marker N6-methyladenine. This document details its chemical properties, its application in solid-phase oligonucleotide synthesis, and the biological significance of the N6-methyladenine modification.

Core Quantitative Data

The following table summarizes the key quantitative data for this compound and its corresponding phosphoramidite derivative, which is directly used in automated oligonucleotide synthesizers.

| Property | This compound | This compound-3'-CE Phosphoramidite |

| Synonyms | 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-methyladenosine | DMT-N6-Me-dA-CE Phosphoramidite |

| CAS Number | 98056-69-0[1][2] | 105931-58-6 |

| Molecular Formula | C₃₂H₃₃N₅O₅[1] | C₄₁H₅₀N₇O₆P |

| Molecular Weight | 567.63 g/mol [1] | 767.86 g/mol |

Biological Significance of N6-Methyladenine (m6A)

N6-methyladenine (m6A in RNA and 6mA in DNA) is a reversible epigenetic modification that plays a critical role in regulating gene expression and various cellular processes.[3] This modification is installed by "writer" enzymes, removed by "eraser" enzymes, and recognized by "reader" proteins, which then mediate the downstream effects.[3][4] The dynamic nature of m6A methylation is integral to processes such as RNA splicing, stability, translation, and localization, thereby influencing stem cell differentiation, T-cell homeostasis, and the circadian rhythm.[3][5] Dysregulation of m6A has been implicated in various diseases, including cancer.[5]

N6-Methyladenosine (m6A) Regulatory Pathway

The following diagram illustrates the key components of the m6A regulatory pathway.

Caption: The m6A modification is dynamically regulated by writer, eraser, and reader proteins.

Experimental Protocols

The primary application of this compound is in the chemical synthesis of DNA oligonucleotides. This is achieved through its phosphoramidite derivative in an automated solid-phase synthesizer. The process involves a repeated four-step cycle.

Experimental Workflow: Solid-Phase Oligonucleotide Synthesis

The following diagram outlines the workflow for incorporating a modified nucleoside like N6-Me-dA into a growing oligonucleotide chain.

Caption: Automated solid-phase synthesis cycle for incorporating modified nucleosides.

Detailed Methodology: Solid-Phase Oligonucleotide Synthesis using Phosphoramidite Chemistry

This protocol describes the standard steps for one cycle of oligonucleotide synthesis on an automated synthesizer.

-

Step 1: Deblocking (Detritylation)

-

Objective: To remove the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleoside bound to the solid support, making it available for the next coupling reaction.[6][7]

-